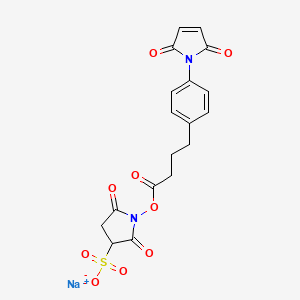
(R)-1-(6-Methoxypyridin-2-yl)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride is a chemical compound with a pyridine ring substituted with a methoxy group and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxypyridine, which is commercially available or can be synthesized from pyridine through methoxylation.
Formation of Intermediate: The 6-methoxypyridine undergoes a reaction with an appropriate reagent to introduce the ethan-1-amine group. This can be achieved through a nucleophilic substitution reaction.
Resolution of Enantiomers: The resulting racemic mixture is then resolved to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the ®-1-(6-methoxypyridin-2-yl)ethan-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated resolution techniques, and efficient purification methods.
化学反応の分析
Types of Reactions
®-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amine group can be reduced to form an alkylamine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of 6-hydroxy-2-pyridinecarboxaldehyde.
Reduction: Formation of ®-1-(6-methoxypyridin-2-yl)ethan-1-amine.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, ®-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
作用機序
The mechanism of action of ®-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Methyl-5-ethylpyridine: Used as an intermediate in the production of nicotinic acid and nicotinamide.
2-(Pyridin-2-yl)pyrimidine Derivatives: Known for their anti-fibrosis activity.
2-Aminopyrimidine Derivatives: Studied for their antitrypanosomal and anti-inflammatory properties.
Uniqueness
®-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its enantiomeric purity also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and research.
特性
分子式 |
C8H13ClN2O |
|---|---|
分子量 |
188.65 g/mol |
IUPAC名 |
(1R)-1-(6-methoxypyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6(9)7-4-3-5-8(10-7)11-2;/h3-6H,9H2,1-2H3;1H/t6-;/m1./s1 |
InChIキー |
BJECRXPIVXYRNL-FYZOBXCZSA-N |
異性体SMILES |
C[C@H](C1=NC(=CC=C1)OC)N.Cl |
正規SMILES |
CC(C1=NC(=CC=C1)OC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B11828550.png)
![a][1,5]Diazocin-9-yl]-amide](/img/structure/B11828554.png)
![[(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11828557.png)
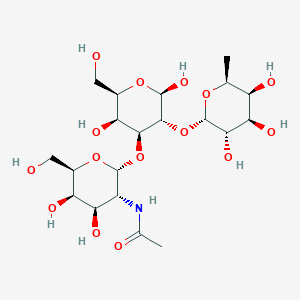

![Gal2Ac3Ac4Ac6Ac(b1-4)[Bn(-6)]L-GlcNAc(a)-O-Bn](/img/structure/B11828576.png)
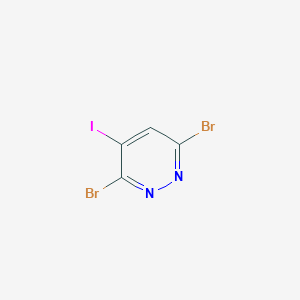
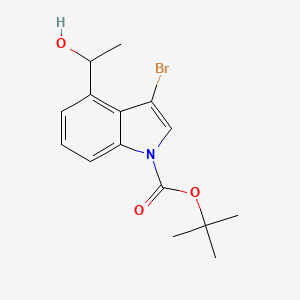
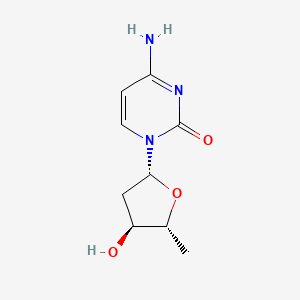
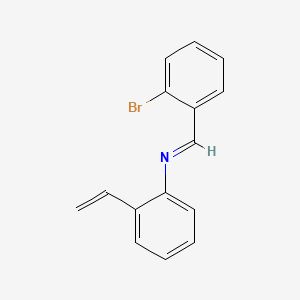
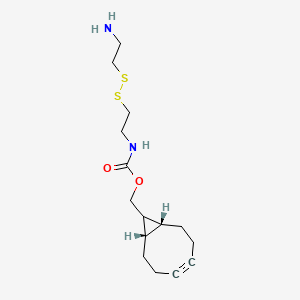

![L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)-](/img/structure/B11828620.png)
